(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is a complex organic compound that features a combination of benzyloxycarbonyl and tert-butoxycarbonyl protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid typically involves multiple steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Derivative: The protected piperidine is then reacted with a suitable acetic acid derivative to form the desired product.
Introduction of the Benzyloxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: Removal of protective groups under acidic or basic conditions.
Substitution: Introduction of different functional groups at specific positions.
Oxidation and Reduction: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the protective groups yields the free amine and carboxylic acid derivatives.
Scientific Research Applications
®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing for selective reactions at other sites within the molecule. These protective groups can be removed under controlled conditions to reveal the active functional groups, which can then interact with enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
Uniqueness
The uniqueness of ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid lies in its specific combination of protective groups and its potential for selective reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and biochemistry.
Properties
Molecular Formula |
C20H28N2O6 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-11-9-15(10-12-22)16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1 |
InChI Key |
LTGIYUMMUXQXRU-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.